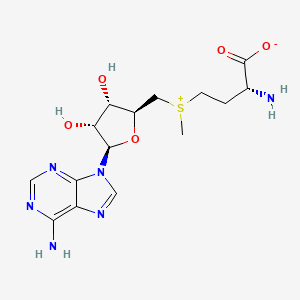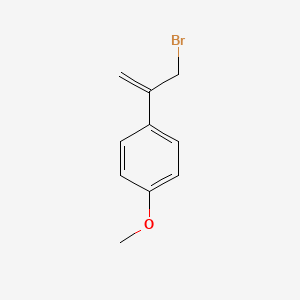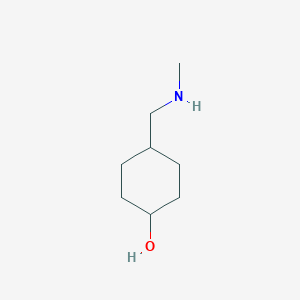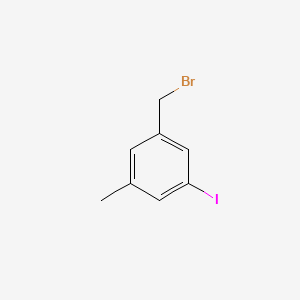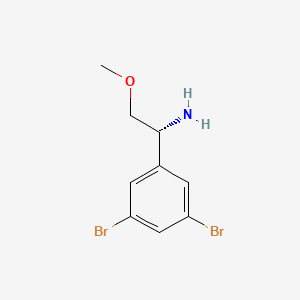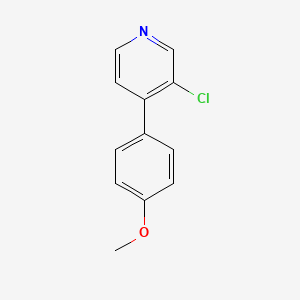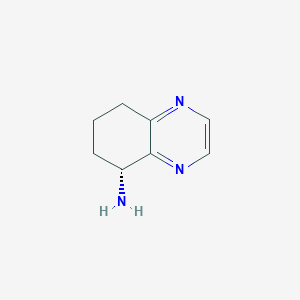
(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound with a quinoxaline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-5,6,7,8-Tetrahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to biologically active molecules allows it to be used in the design of new drugs and probes.
Medicine
In medicinal chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro and amine groups.
Tetrahydroquinoxaline: A fully saturated derivative without the amine group.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A similar compound with a carboxylic acid group instead of an amine.
Uniqueness
®-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its chiral nature and the presence of both the tetrahydro and amine groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Propiedades
Número CAS |
911824-59-4 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1 |
Clave InChI |
ABSBOMCIPXOKJL-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](C2=NC=CN=C2C1)N |
SMILES canónico |
C1CC(C2=NC=CN=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
